molecular formula C32H54N4-2 B1498817 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide CAS No. 25878-85-7

2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide

Cat. No. B1498817
CAS RN: 25878-85-7
M. Wt: 494.8 g/mol
InChI Key: FWWRHYJUFIDTPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of porphyrins is a complex process that often involves the formation of a pyrrole, followed by its condensation with an aldehyde to form a porphobilinogen. These are then polymerized to form a porphyrin. The specifics of the synthesis can vary widely depending on the exact porphyrin being synthesized1.



Molecular Structure Analysis

Porphyrins are characterized by their large, planar structures. They have a cyclic arrangement of atoms and bonds, with alternating double and single bonds. This gives them their aromatic properties and contributes to their stability1.



Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions, including complexation with metals, oxidation, and reduction. The nature of these reactions can depend on the specific porphyrin and the conditions1.



Physical And Chemical Properties Analysis

Porphyrins are typically deeply colored due to their conjugated systems of double bonds. They are often red or purple. They are also usually quite stable due to their aromaticity1.


Safety And Hazards

As with any chemical, the safety and hazards associated with porphyrins depend on the specific compound. Some porphyrins are biologically active and can be toxic in large amounts1.


Future Directions

The study of porphyrins continues to be an active area of research, with potential applications in medicine, materials science, and other fields1.


Please note that this is a general overview of porphyrins, and the specifics can vary depending on the exact compound. For detailed information on “2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide”, further research in scientific literature would be necessary.


properties

IUPAC Name

2,7,13,17-tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,22,24-octadecahydroporphyrin-21,23-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h18-19,22-23,25-33,36H,9-16H2,1-8H3/q-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWRHYJUFIDTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2CC3C(=C(C(N3)CC4C(C(C([N-]4)CC5C(=C(C(N5)CC1[N-]2)C)CC)CC)C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654477
Record name 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide

CAS RN

25878-85-7
Record name 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 2
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 3
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 4
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 5
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 6
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide

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